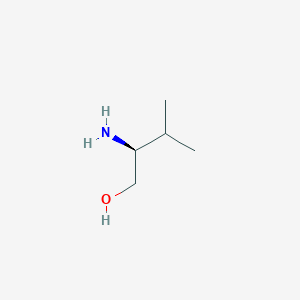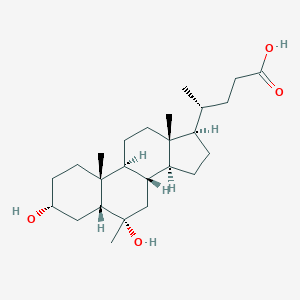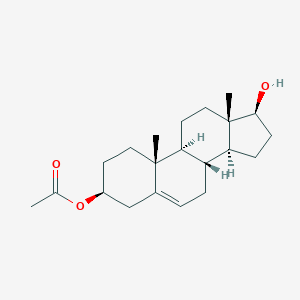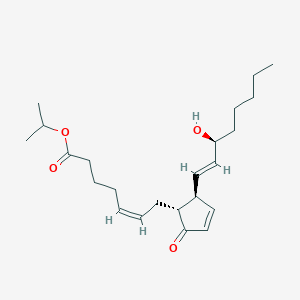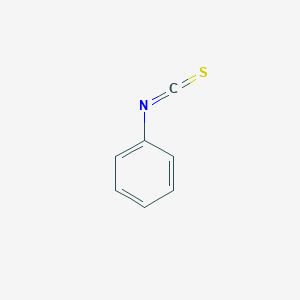
フェニルイソチオシアネート
概要
説明
Phenyl isothiocyanate is an isothiocyanate having a phenyl group attached to the nitrogen; used for amino acid sequencing in the Edman degradation. It has a role as an allergen and a reagent.
Phenyl isothiocyanate is a chemical compound of cyanide. It is a reagent used in reversed phase high-performance liquid chromatography (HPLC). (L197)
See also: ... View More ...
科学的研究の応用
アミンの誘導体化試薬
フェニルイソチオシアネートは、第一級および第二級アミンの誘導体化試薬として作用します . この特性により、化学分析と合成における貴重なツールとなります。
ペプチドシーケンス
これは、エドマン分解によるペプチドのシーケンスに使用されます . この方法は、プロテオミクスにおける重要な技術であり、タンパク質の同定と研究を可能にします。
アミノ酸分析
フェニルイソチオシアネートは、高速液体クロマトグラフィー(HPLC)によるアミノ酸分析に使用されます . HPLCは、分析化学における技術であり、混合物中の各成分を分離、同定、および定量化するために使用されます。
タンパク質分析
これは、自動シーケンシャル分析のためのタンパク質のN末端アミノ酸の誘導体化に使用されます . このアプリケーションは、生化学および分子生物学の分野で非常に重要です。
ジチアジアザフルバレンのシントン
フェニルイソチオシアネートは、ジチアジアザフルバレンのシントンです . これらの化合物は、有機エレクトロニクスの分野で潜在的な用途があります。
生物学的特性
フェニルイソチオシアネートを含むイソチオシアネートは、抗菌性、抗炎症性、抗がん性など、さまざまな生物学的特性を示しています . このため、医薬品化学および薬理学の分野で関心が持たれています。
イソチオシアネートの合成
フェニルイソチオシアネートは、イソチオシアネートの合成において重要な役割を果たします<a aria-label="
作用機序
Target of Action
Phenyl Isothiocyanate (PITC) is primarily used as a reagent in reversed phase High-Performance Liquid Chromatography (HPLC) and is known as Edman’s reagent . It is used for analyzing secondary amines . It is also known to interact with bacterial cells, causing changes in membrane properties .
Mode of Action
PITC is an electrophilic compound, meaning it has a tendency to attract electrons. This property allows it to react readily with various amines . In the context of its use as Edman’s reagent, PITC reacts with the N-terminus of a polypeptide chain to form a phenylthiocarbamyl derivative .
Biochemical Pathways
Isothiocyanates, including PITC, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry . Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .
Pharmacokinetics
The pharmacokinetics of isothiocyanates, a group that includes PITC, are complex and involve absorption, distribution, metabolism, and excretion (ADME). They are metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of the isothiocyanate undergoing further conversion to mercapturic acid .
Result of Action
The interaction of PITC with bacterial cells results in changes in membrane properties, including a decrease in negative surface charge, an increase in surface hydrophilicity, and an increase in electron donor characteristics . These changes can affect the function and viability of the cells.
生化学分析
Biochemical Properties
Phenyl isothiocyanate participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds . It is also known to interact with enzymes such as glutathione S-transferase (GST) .
Cellular Effects
Isothiocyanates, including phenyl isothiocyanate, have been reported to regulate the expressions of protein kinases involved in cell cycle progression . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Mechanism
Phenyl isothiocyanate exerts its effects at the molecular level through various mechanisms. For instance, it is known to engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction plays a crucial role in its mechanism of action.
Temporal Effects in Laboratory Settings
Phenyl isothiocyanate is used in the Edman degradation process, where it reacts with the N-terminal amino group . The amino-terminal residue is then labeled and cleaved from the peptide as phenylthiohydantoin . This process can be repeated for the rest of the residues, separating one residue at a time .
Dosage Effects in Animal Models
, antimicrobial, anti-inflammatory, and anticancer activities.
Metabolic Pathways
Phenyl isothiocyanate is involved in the metabolic pathways of amino acids . It participates in the bioconversion process with glucosinolates as the substrate and is catalyzed with β-thioglucosidase .
Transport and Distribution
It is known that isothiocyanates are sulfur analogues of isocyanates and isomers of thiocyanates .
Subcellular Localization
It is known to be used in the Edman degradation process, where it reacts with the N-terminal amino group . This suggests that it may interact with proteins at the subcellular level.
特性
IUPAC Name |
isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKGMPGYROCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021129 | |
| Record name | Isothiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phenyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.5 [mmHg] | |
| Record name | Phenyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-72-0 | |
| Record name | Phenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanatobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isothiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D58F84LSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
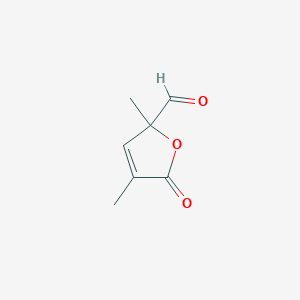
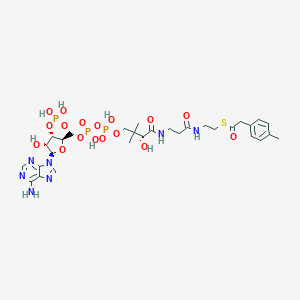
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
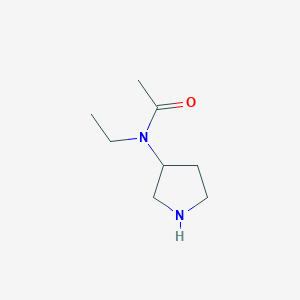
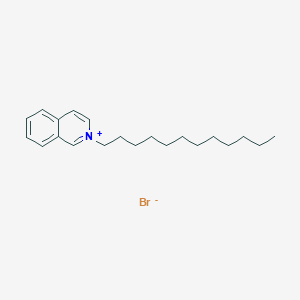
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
